2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the oxadiazole moiety. One common method for synthesizing pyrazoles involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . The oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hyd
Properties
Molecular Formula |
C17H17BrF2N4O2 |
---|---|
Molecular Weight |
427.2 g/mol |
IUPAC Name |
2-[1-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H17BrF2N4O2/c1-9-14(18)15(16(19)20)23-24(9)10(2)17-22-21-13(26-17)8-11-4-6-12(25-3)7-5-11/h4-7,10,16H,8H2,1-3H3 |
InChI Key |
DFDYAZBDZVTTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C2=NN=C(O2)CC3=CC=C(C=C3)OC)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.